molecular formula C16H23ClN4O3S B4179783 4-(4-Cyclohexylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole;hydrochloride

4-(4-Cyclohexylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole;hydrochloride

Cat. No.: B4179783
M. Wt: 386.9 g/mol
InChI Key: LRNFPIZESFQTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole hydrochloride is a chemical compound with the molecular formula C₁₆H₂₃ClN₄O₃S. This compound is known for its unique structure, which includes a benzoxadiazole ring, a piperazine ring, and a cyclohexyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclohexylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are controlled to maintain product quality and yield. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or benzoxadiazole rings are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties.

Scientific Research Applications

4-[(4-Cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Cyclohexylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(4-Cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole hydrochloride can be compared with other similar compounds, such as:

    Piperazine derivatives: These compounds share the piperazine ring structure and may have similar biological activities. Examples include trimetazidine and ranolazine.

    Benzoxadiazole derivatives: These compounds share the benzoxadiazole ring structure and are studied for their unique chemical and biological properties.

The uniqueness of 4-(4-Cyclohexylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole;hydrochloride lies in its combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-(4-cyclohexylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S.ClH/c21-24(22,15-8-4-7-14-16(15)18-23-17-14)20-11-9-19(10-12-20)13-5-2-1-3-6-13;/h4,7-8,13H,1-3,5-6,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNFPIZESFQTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Cyclohexylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole;hydrochloride
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4-(4-Cyclohexylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole;hydrochloride
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4-(4-Cyclohexylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole;hydrochloride
Reactant of Route 4
4-(4-Cyclohexylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole;hydrochloride
Reactant of Route 5
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4-(4-Cyclohexylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole;hydrochloride
Reactant of Route 6
4-(4-Cyclohexylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole;hydrochloride

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